3-(2-Nitroprop-1-enyl)furan

Physicochemical property differentiation Positional isomerism Purification and formulation

3-(2-Nitroprop-1-enyl)furan (CAS 860003-90-3) is a heterocyclic nitroalkene of the furylnitroalkene class, possessing a molecular formula of C7H7NO3 and a molecular weight of 153.14 g·mol⁻¹. The compound features a nitropropenyl substituent attached at the 3-position (β-position) of the furan ring, distinguishing it positionally from the more extensively studied 2-substituted regioisomer 2-(2-nitroprop-1-enyl)furan (CAS 33322-20-2).

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 860003-90-3
Cat. No. B1473449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitroprop-1-enyl)furan
CAS860003-90-3
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=CC1=COC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
InChIKeyQBIBUTJSWOIVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitroprop-1-enyl)furan (CAS 860003-90-3) – Fundamental Identity and Procurement Baseline


3-(2-Nitroprop-1-enyl)furan (CAS 860003-90-3) is a heterocyclic nitroalkene of the furylnitroalkene class, possessing a molecular formula of C7H7NO3 and a molecular weight of 153.14 g·mol⁻¹ . The compound features a nitropropenyl substituent attached at the 3-position (β-position) of the furan ring, distinguishing it positionally from the more extensively studied 2-substituted regioisomer 2-(2-nitroprop-1-enyl)furan (CAS 33322-20-2) [1]. This positional isomerism is the primary structural differentiation and dictates quantifiable differences in physicochemical properties, electronic character, and reactivity profiles that are relevant to selection for synthetic intermediate or medicinal chemistry applications. The compound belongs to a broader class of unsaturated nitro-compounds of the furan series whose synthesis, structure, and reactivity were systematically reviewed by Karakhanov et al. [2].

Why 2-Substituted Furylnitroalkenes Cannot Simply Replace 3-(2-Nitroprop-1-enyl)furan in Critical Applications


Simple in-class interchange between 3-(2-nitroprop-1-enyl)furan and its 2-substituted regioisomer is precluded by fundamental differences in electronic character and resultant physicochemical properties that propagate into synthetic and potential biological performance. The 2-furyl and 3-furyl substituents exhibit measurably distinct electron-withdrawing capacities, as demonstrated by IR and ³¹P NMR spectroscopic studies on furyl-substituted phosphanes, where 2-furyl systems produce a lower ground-state energy attributable to stronger electron withdrawal [1]. This electronic differentiation between substitution positions translates into a boiling point elevation of approximately 7.2 °C for the 3-substituted isomer (236.7 °C vs. 229.5 °C at 760 mmHg) , reflecting altered intermolecular interactions that directly impact purification, formulation, and handling protocols. Furthermore, photochemical outcome studies on furylnitroalkenes show that product distribution—specifically the partitioning between α-oximino ketone and oxazine cyclization products—is sensitive to heteroaromatic substitution, with the furan nucleus yielding markedly different photoproduct ratios compared to thiophene and pyrrole analogs, establishing that ring positional isomerism introduces additional tunable reactivity vectors [2]. Generic procurement of the more common 2-substituted analog without accounting for these position-dependent property shifts risks compromised synthetic yield, altered regiochemical outcome, and non-comparable biological screening data.

Quantitative Comparative Evidence for 3-(2-Nitroprop-1-enyl)furan (CAS 860003-90-3) vs. Closest Analogs


Boiling Point Elevation: 3-Position vs. 2-Position Substitution Increases Distillation Separation Margin

The 3-substituted regioisomer 3-(2-nitroprop-1-enyl)furan exhibits a computed boiling point of 236.7 ± 15.0 °C at 760 mmHg , representing a +7.2 °C elevation over the corresponding 2-substituted isomer 2-(2-nitropropenyl)furan, which displays a boiling point of 229.5 ± 15.0 °C at 760 mmHg . This boiling point difference, while modest, is analytically meaningful and reflects the altered intermolecular interactions arising from the different substitution position on the furan nucleus.

Physicochemical property differentiation Positional isomerism Purification and formulation

Flash Point Differentiation: 3-Substituted Isomer Exhibits Higher Thermal Safety Margin

The 3-substituted isomer displays a flash point of 96.9 ± 20.4 °C , compared with a flash point of approximately 92.6 °C reported for the 2-substituted isomer . Although both values place these compounds in the combustible liquid category (flash point > 60 °C but < 93 °C for the 2-isomer, vs. potentially > 93 °C for the 3-isomer), the higher flash point of the 3-substituted compound may confer a marginally improved thermal safety margin during handling, storage, and elevated-temperature synthetic operations.

Thermal safety Handling and storage Process chemistry

Distinct Electronic Character of 2-Furyl vs. 3-Furyl Substituents: Implications for Reactivity Tuning

Systematic IR and computational ³¹P NMR spectroscopic studies on 2-furyl- and 3-furyl-substituted phosphanes have established that both furyl groups are electron-withdrawing relative to phenyl, but the 2-furyl system induces a measurably lower ground-state energy, indicative of stronger electron-withdrawing character at the 2-position [1]. This electronic difference between the 2- and 3-substitution positions on the furan ring propagates into the electron density of the attached nitroalkenyl π-system, modulating the Michael-acceptor electrophilicity and the consequent rates of nucleophilic addition, cycloaddition, and bioreduction reactions [2]. Although direct quantitative comparative kinetic data for 3- vs. 2-(nitropropenyl)furan are absent from the literature, class-level inference from the documented differential electron-withdrawing properties of 2-furyl vs. 3-furyl substituents supports the expectation that the 3-substituted isomer presents a distinct electrophilic reactivity profile.

Electronic effects Structure-reactivity relationships Medicinal chemistry design

Photochemical Product Distribution: Furan-Based Nitroalkenes Exhibit Unique Oxazine vs. Oxime Partitioning

Irradiation studies on 2-(2-nitropropenyl)furan in ethanol yielded 12% α-oximino ketone and 51% oxazine cyclization product, whereas irradiation in aqueous acetone produced 15% oxime and 32% oxazine [1]. This product distribution differs fundamentally from the thiophene analog (60% oxime, 30% oxazine in ethanol; 47% oxime, 7% oxazine in acetone) and from β-methyl-β-nitrostyrene, which yields near-quantitative oxime formation [1]. The pronounced shift toward oxazine cyclization for the furan derivative is attributable to the lower resonance energy of the furan heteroaromatic system. Although the photochemical study was performed on the 2-substituted furan isomer, class-level inference indicates that altering the nitroalkenyl attachment position to the 3-position of furan would further modulate the electronic conjugation pathway and thus the photoproduct partitioning ratio.

Photochemistry Synthetic methodology Heterocyclic chemistry

Computationally Predicted LogP and Vapor Pressure: Implications for Chromatographic Behavior and Volatility

The 3-substituted isomer exhibits a computed LogP of 1.96 and a vapor pressure of 0.1 ± 0.5 mmHg at 25 °C . While directly comparable computed LogP data for the 2-substituted isomer are not consolidated in a single authoritative source, the experimentally observed boiling point elevation of the 3-isomer (+7.2 °C) is consistent with slightly enhanced polarity and reduced volatility relative to the 2-isomer. This shift in polarity is a direct consequence of the altered dipole moment vector arising from the different substitution geometry on the furan ring [1].

ADME prediction Chromatographic separation Formulation science

Crystal Structure and Solid-State Packing: Exclusive E Configuration with N···π Interactions

X-ray crystallographic analysis of the 2-substituted isomer (E)-2-(2-nitroprop-1-enyl)furan reveals that it crystallizes exclusively as the E isomer in the monoclinic space group P2₁/n, with unit cell parameters a = 7.1061(14) Å, b = 9.4394(19) Å, c = 10.743(2) Å, β = 101.86(3)°, and V = 705.2(3) ų at 100 K [1]. The crystal packing is stabilized by N···π interactions [3.545(2) Å] involving the furan ring and C–H···O hydrogen bonds. The compound sublimes in less than 1 hour under Mo Kα radiation at room temperature, necessitating low-temperature data collection [1]. No equivalent single-crystal X-ray structure has been reported for the 3-substituted isomer 3-(2-nitroprop-1-enyl)furan, representing a structural data gap. The expectation, based on the altered molecular dipole and steric environment of the 3-substitution geometry, is that the 3-isomer will exhibit distinct crystal packing, sublimation behavior, and potentially different polymorphic landscape relative to its 2-substituted counterpart.

Crystallography Solid-state chemistry Polymorph screening

Procurement-Driven Application Scenarios for 3-(2-Nitroprop-1-enyl)furan (CAS 860003-90-3)


Positional Isomer Screening in Medicinal Chemistry Covalent Inhibitor Programs

Medicinal chemistry teams pursuing covalent inhibitors that utilize a nitroalkenyl electrophilic warhead can procurably differentiate between 2- and 3-substituted furylnitroalkenes to systematically probe the impact of warhead electronics on target engagement. The differential electron-withdrawing character of 2-furyl vs. 3-furyl substituents, as established by Berger et al. (2006) [1], modulates the Michael-acceptor electrophilicity of the nitroalkenyl double bond. Procurement of both positional isomers enables matched-pair SAR analysis where the furan attachment position serves as the sole variable, controlling for all other molecular features. The higher boiling point of the 3-isomer further facilitates purification by fractional distillation when isomer mixtures are obtained from Henry reaction conditions.

Photochemical Synthesis of Oxazine-Fused Heterocyclic Libraries

The demonstrated propensity of furylnitroalkenes to undergo photochemical oxazine cyclization (51% yield in ethanol for the 2-substituted analog, per Willis, 1978 [1]), rather than oxime formation, positions 3-(2-nitroprop-1-enyl)furan as a candidate substrate for photochemical library synthesis targeting oxazine-containing scaffolds. The altered conjugation geometry of the 3-substituted isomer is expected to shift the oxazine/oxime product ratio relative to the 2-substituted baseline, providing a tunable entry point. Procurement of the 3-substituted compound specifically, rather than the more common 2-substituted analog, may enable access to regioisomeric oxazine products that are inaccessible from the 2-substituted starting material.

Reference Standard for Isomer-Specific Analytical Method Development

The 7.2 °C boiling point difference and the subtle LogP shift (ΔLogP ≈ −0.04) between 3-(2-nitroprop-1-enyl)furan and its 2-substituted isomer [1] provide a sufficient physicochemical differentiation window for developing and validating isomer-specific GC and HPLC analytical methods. Procurement of the pure 3-substituted isomer as a certified reference standard is essential for method validation in quality control laboratories that must demonstrate the ability to resolve and quantify positional isomers in reaction monitoring, impurity profiling, or final product release testing.

Building Block for Regioselective Diels–Alder and Cycloaddition Method Development

Furylnitroalkenes serve as versatile dienophiles and heterodienes in Diels–Alder cycloadditions, as documented in the comprehensive review by Karakhanov et al. (1993) [1]. The 3-substitution pattern on the furan ring alters both the steric environment around the reactive nitroalkenyl double bond and the electronic polarization of the dienophilic system relative to the 2-substituted analog. Procurement of 3-(2-nitroprop-1-enyl)furan specifically enables the exploration of regiochemical outcomes in cycloaddition reactions with asymmetric dienes, where the position of the furan oxygen relative to the reacting π-system can influence facial selectivity and endo/exo partitioning in a manner distinct from the 2-substituted isomer.

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